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Stibine, tris(trimethylsilyl)-

Cat. No.: B12311646
M. Wt: 341.33 g/mol
InChI Key: SFHJDYHBPMNNKO-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Organoantimony Compounds

Organoantimony compounds, which feature a carbon-to-antimony chemical bond, are of growing interest in various chemical fields. tandfonline.comwikipedia.org Their applications span from catalysts and analytical reagents to more specialized uses in organic synthesis. tandfonline.combenthamdirect.com The field has seen a rapid expansion, with a significant number of publications and patents emerging in recent years. tandfonline.com The versatility of organoantimony compounds is largely dependent on the nature of the organic groups attached to the antimony atom, which influence the compound's chemical functions, steric properties, and electronic effects. lew.ro

The research into organoantimony compounds is diverse, covering areas such as hypervalent compounds with intramolecular coordinations, which have shown promise as reagents in cross-coupling reactions, arylations, and as Lewis acid catalysts. benthamdirect.comresearchgate.net The stability and reactivity of these compounds are key areas of investigation, with a focus on creating novel structures with new applications. benthamdirect.com

Historical Context of Stibine (B1205547), tris(trimethylsilyl)- Research

The journey of organoantimony chemistry began in 1850 with the discovery of triethylstibine. tandfonline.com However, Stibine, tris(trimethylsilyl)- was first synthesized in 1967 by Amberger and Salazar. uni-vechta.de Since its initial synthesis, it has become an important reagent in organometallic chemistry, primarily utilized for the formation of various antimony-element bonds and as a ligand in main group and transition metal complexes. uni-vechta.de

Early research in the 1960s on related tris(silyl)pnicogens, compounds with the general formula (R3Si)3E where E is a pnicogen, was marked by discussions on the geometry of the central Si3E core. uni-vechta.de While tris(silyl)amines were found to have a planar center, it was established that the heavier analogues, including those with antimony, possess a pyramidal core. uni-vechta.de This was confirmed for (H3Si)3Sb through gas-phase electron diffraction in 1968. uni-vechta.de

Scope and Objectives of Academic Inquiry into Tris(trimethylsilyl)stibine

Academic interest in Tris(trimethylsilyl)stibine stems from its utility as a synthetic tool and its interesting structural properties. A primary objective of research has been to leverage its role as a radical-based reagent in organic synthesis, where it has been employed in reactions like radical reductions and hydrosilylation.

A significant area of investigation is its application as a precursor in materials science, particularly in the synthesis of nanocrystals such as indium antimonide (InSb) quantum dots. researchgate.net These materials are crucial for their use in optoelectronic devices. The compound's ability to act as a ligand in coordination chemistry is also a key research focus, as its interaction with metal centers can affect the stability and reactivity of the resulting complexes. uni-vechta.de

Furthermore, the stereochemistry of Tris(trimethylsilyl)stibine, with antimony in a +3 oxidation state and a trigonal pyramidal geometry, is of fundamental interest. The bulky trimethylsilyl (B98337) groups impose significant steric constraints, influencing its reactivity and the stability of its complexes. Researchers also explore its use in polymer chemistry, specifically in photo-induced radical polymerization and cationic polymerization.

Compound Data

Below are tables detailing some of the known properties and synthetic details for Stibine, tris(trimethylsilyl)-.

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C9H27SbSi3
Molecular Weight 341.33 g/mol cymitquimica.com
Oxidation State of Antimony +3

Table 2: Synthetic Approaches

Reactants Solvent Temperature Yield Byproducts
SbCl3, Me3Si- Et2O/THF -78°C to RT 60-75% MgCl2, AlCl3, LiCl
SbCl3, Me3SiCl, LiAlH4 THF 0°C to Reflux 50-65% LiCl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H27SbSi3 B12311646 Stibine, tris(trimethylsilyl)-

Properties

Molecular Formula

C9H27SbSi3

Molecular Weight

341.33 g/mol

InChI

InChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3;

InChI Key

SFHJDYHBPMNNKO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb]

Origin of Product

United States

Synthetic Methodologies for Tris Trimethylsilyl Stibine

Direct Alkylation Approaches in Tris(trimethylsilyl)stibine Synthesis

Direct alkylation represents a common and effective strategy for the synthesis of Tris(trimethylsilyl)stibine. This approach involves the reaction of an antimony halide with a silylating agent, leading to the formation of antimony-silicon bonds.

Reactions of Antimony Halides with Trimethylsilyl (B98337) Reagents

A widely employed method for synthesizing Tris(trimethylsilyl)stibine involves the direct reaction of antimony halides, such as antimony trichloride (B1173362) (SbCl₃), with trimethylsilyl reagents. This reaction is typically carried out under inert atmospheric conditions to prevent unwanted side reactions. The choice of solvent and temperature is crucial for optimizing the reaction yield and purity of the final product. Commonly used solvents include diethyl ether and tetrahydrofuran (B95107) (THF), with reaction temperatures often ranging from -78°C to room temperature.

The reaction proceeds through the displacement of halide ions from the antimony center by the trimethylsilyl groups. The stoichiometry of the reactants is a critical parameter to control, as incomplete substitution can lead to the formation of mixed silyl-chloride species. To drive the reaction to completion and maximize the yield of Tris(trimethylsilyl)stibine, an excess of the trimethylsilyl reagent is often necessary. Purification of the product is typically achieved through techniques such as fractional distillation or recrystallization to remove any residual starting materials or byproducts.

Utilization of Grignard Reagents and Organolithium Compounds

Grignard reagents and organolithium compounds are also pivotal in the synthesis of Tris(trimethylsilyl)stibine. sigmaaldrich.com These organometallic reagents act as potent nucleophiles, facilitating the alkylation of antimony halides. The general approach involves the reaction of an antimony halide, most commonly antimony trichloride or antimony tribromide, with a trimethylsilyl-containing Grignard or organolithium reagent. sigmaaldrich.comresearchgate.net

For instance, trimethylsilylmagnesium chloride can be reacted with antimony trichloride to yield Tris(trimethylsilyl)stibine. sigmaaldrich.com Similarly, trimethylsilyllithium is an effective reagent for this transformation. The reaction conditions, including solvent and temperature, are carefully controlled to ensure efficient reaction and minimize the formation of byproducts. The high reactivity of these organometallic reagents necessitates the use of anhydrous and inert reaction conditions to prevent their decomposition.

Reductive Silylation Pathways for Tris(trimethylsilyl)stibine

Reductive silylation offers an alternative synthetic route to Tris(trimethylsilyl)stibine, involving the simultaneous reduction of an antimony source and the introduction of trimethylsilyl groups.

Role of Hydride Reducing Agents in Antimony Silylation

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), play a key role in certain synthetic strategies for Tris(trimethylsilyl)stibine. wikipedia.org In this approach, the antimony halide is first reduced by the hydride agent to form transient antimony hydride intermediates (stibine, SbH₃). These highly reactive intermediates then readily react with a silylating agent, like chlorotrimethylsilane, to produce the desired Tris(trimethylsilyl)stibine.

This two-step process, occurring in a single pot, provides an effective means of forming the Sb-Si bonds. The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran, and the temperature is carefully controlled throughout the process. The use of potent and often pyrophoric reducing agents like LiAlH₄ requires stringent anhydrous and inert atmosphere techniques to ensure safety and reaction efficiency. wikipedia.org

Mechanistic Investigations of Tris(trimethylsilyl)stibine Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. The formation of Tris(trimethylsilyl)stibine is believed to proceed primarily through nucleophilic substitution pathways.

Nucleophilic Substitution Pathways at Antimony Centers

The formation of Tris(trimethylsilyl)stibine from antimony halides and silylating agents is generally understood to occur via a stepwise nucleophilic substitution mechanism. In this process, the nucleophilic silyl (B83357) anion (or the silyl group from an organometallic reagent) attacks the electrophilic antimony center of the antimony halide.

Steric and Electronic Influences on Reaction Kinetics

The kinetics of tris(trimethylsilyl)stibine synthesis are significantly influenced by both steric and electronic factors. The bulky nature of the trimethylsilyl ((CH₃)₃Si) groups introduces considerable steric hindrance around the central antimony atom. This steric crowding can impede the approach of reagents, potentially slowing down the rate of reaction and necessitating the use of excess silylating agent to achieve complete substitution of the halide atoms on the antimony precursor.

Optimization Strategies in Tris(trimethylsilyl)stibine Synthesis

The successful synthesis of high-purity tris(trimethylsilyl)stibine hinges on the careful control of reaction parameters and the application of effective purification techniques.

Control of Reaction Parameters for Purity and Yield

Achieving high purity and yield requires meticulous control over several reaction parameters. The stoichiometry of the reactants is critical; an excess of the silylating agent is often employed to drive the reaction to completion and minimize the presence of partially substituted, mixed silyl-halide species. Temperature control is equally important. Conducting the reaction at low temperatures, such as -78°C, helps to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts. The reaction must be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent the hydrolysis of the reactants and the product. The choice of solvent can also impact the reaction outcome, with ethereal solvents like THF or diethyl ether being common choices.

ParameterOptimal ConditionRationale
Reactant Stoichiometry Excess silylating agentDrives reaction to completion, minimizes mixed species.
Temperature -78°C to room temperatureManages exothermicity, prevents byproduct formation.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation of reactants and product.
Solvent Diethyl ether or THFSolubilizes reactants and facilitates the reaction.

Advanced Purification Techniques for Organoantimony Compounds

Post-synthesis purification is a crucial step to obtain tris(trimethylsilyl)stibine of high purity, free from residual starting materials and byproducts like antimony trichloride. Common purification methods include fractional distillation under reduced pressure and column chromatography. Given the sensitivity of the compound to air and moisture, all purification procedures must be conducted using appropriate techniques to maintain an inert atmosphere. For instance, crystallization from a suitable solvent like pentane (B18724) at low temperatures can also be an effective purification strategy. nih.govacs.org

Catalytic Enhancements in Tris(trimethylsilyl)stibine Synthesis

While the direct reaction between an antimony halide and a silylating agent is the most common synthetic route, research into catalytic enhancements for similar organometallic syntheses is ongoing. For analogous radical reactions, radical initiators like azobisisobutyronitrile are used to generate the desired radicals. orgsyn.org However, specific catalytic enhancements for the synthesis of tris(trimethylsilyl)stibine itself are not extensively documented in the provided search results. The focus remains on optimizing the stoichiometric reaction conditions. The development of catalytic methods could potentially offer pathways to milder reaction conditions, improved efficiency, and higher yields, representing an area for future research.

Reactivity and Reaction Mechanisms of Tris Trimethylsilyl Stibine

Fundamental Reaction Pathways of Tris(trimethylsilyl)stibine

The core reactivity of tris(trimethylsilyl)stibine involves the antimony atom's ability to exist in different oxidation states and the lability of the antimony-silicon bonds.

The oxidation of stibines, including tris(trimethylsilyl)stibine, can lead to the formation of various antimony oxide species. While phosphine (B1218219) and arsine oxides are typically stable monomeric compounds, stibine (B1205547) oxides have a strong tendency to form dimers or polymers. nih.govescholarship.org This is due to the highly polarized nature of the stiboryl group (Sb=O/Sb⁺–O⁻).

In the case of sterically hindered stibines, such as those with bulky aryl groups, oxidation can yield monomeric stibine oxides or dihydroxystiboranes. nih.govescholarship.org For example, the oxidation of Mes₃Sb (where Mes = mesityl) can produce trans-Sb(OH)₂Mes₃. escholarship.org Although direct oxidation studies on tris(trimethylsilyl)stibine are not extensively detailed in the provided search results, its reaction with oxygen is expected to proceed, potentially forming complex antimony-oxygen frameworks, likely involving siloxane-type structures due to the presence of the trimethylsilyl (B98337) groups. The reaction of its silicon analogue, tris(trimethylsilyl)silane, with oxygen occurs spontaneously to produce siloxane as the final product. core.ac.uk

Tris(trimethylsilyl)stibine exhibits significant potential as a reducing agent, a characteristic largely analogous to the well-studied tris(trimethylsilyl)silane, (Me₃Si)₃SiH (TTMSS). TTMSS is a renowned radical-based reducing agent used as a less toxic alternative to organotin hydrides like tributyltin hydride. organic-chemistry.orgorganic-chemistry.org The reductive power of these molecules stems from the weakness of the central element-hydrogen bond (in the case of TTMSS) or, by extension, the antimony-silicon bonds in tris(trimethylsilyl)stibine, which can undergo homolytic cleavage to generate radicals.

The general mechanism for radical reduction involves the generation of a silyl (B83357) radical, (Me₃Si)₃Si•, which then participates in a chain reaction to reduce a functional group on an organic substrate. core.ac.uknih.gov While TTMSS requires a Si-H bond for hydrogen atom transfer, the analogous tris(trimethylsilyl)stibine can be expected to generate tris(trimethylsilyl)silyl radicals or related silyl radicals under appropriate initiation conditions, which could then participate in similar reductive processes.

The trimethylsilyl groups in tris(trimethylsilyl)stibine can be involved in substitution reactions. The synthesis of related compounds often involves the displacement of halide ions from a metal center by a silyl-substituted nucleophile. For instance, the preparation of organohalostibines can be achieved through redistribution reactions between a triorganostibine (R₃Sb) and antimony trichloride (B1173362) (SbCl₃). mdpi.com

Furthermore, the antimony-silicon bond in tris(trimethylsilyl)stibine can be cleaved by various reagents. Reactions with lithium alkyls can lead to the formation of lithium silylantimonides, which are potent nucleophiles for the synthesis of other organoantimony compounds. The trimethylsilyl group can also be displaced in reactions with protic reagents or other electrophiles, leading to the formation of new antimony-element bonds.

Tris(trimethylsilyl)stibine in Organic Synthesis

The unique reactivity of tris(trimethylsilyl)stibine makes it a valuable tool in modern organic synthesis, particularly in reactions proceeding via radical intermediates.

Drawing a parallel from its silicon counterpart, TTMSS, tris(trimethylsilyl)stibine is a promising reagent for radical reduction reactions. TTMSS is widely used for the dehalogenation, deoxygenation (Barton-McCombie reaction), and reduction of other functional groups. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or photochemically. organic-chemistry.orgrsc.org

A key advantage of using silicon-based reagents like TTMSS, and by extension tris(trimethylsilyl)stibine, is the avoidance of toxic tin-containing byproducts that are difficult to remove from reaction mixtures. organic-chemistry.orgorganic-chemistry.org The efficiency of these reductions allows for mild reaction conditions and high yields, with excellent chemo-, regio-, and stereoselectivity. core.ac.uknih.gov

Table 1: Comparison of Radical Reducing Agents
ReagentKey FeatureToxicity ProfileTypical Applications
Tris(trimethylsilyl)stibinePotential for radical generation via Sb-Si bond cleavage.Considered less toxic than organotin compounds.Dehalogenations, deoxygenations, radical cyclizations.
Tris(trimethylsilyl)silane (TTMSS)Weak Si-H bond facilitates hydrogen atom transfer. organic-chemistry.orgLow toxicity, environmentally benign alternative to stannanes. organic-chemistry.orgDehalogenations, deoxygenations, hydrosilylations. rsc.org
Tributyltin hydride (Bu₃SnH)Weak Sn-H bond, highly efficient H-atom donor. organic-chemistry.orgHigh toxicity and lipophilicity, difficult to remove byproducts. organic-chemistry.orgDehalogenations, Barton-McCombie deoxygenation, radical cyclizations. organic-chemistry.org

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (like a C=C or C≡C bond), is a powerful method for forming carbon-silicon bonds. Radical-based hydrosilylation using TTMSS is a well-established process that proceeds with high regioselectivity (anti-Markovnikov) to yield silyl-substituted products. core.ac.uknih.gov

The mechanism involves the initial addition of the silyl radical to the unsaturated bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of the silane (B1218182) to yield the final product and regenerate the silyl radical, thus propagating the chain reaction. nih.gov Given its ability to participate in radical processes, tris(trimethylsilyl)stibine is a potential mediator for similar transformations, possibly leading to hydrostibination or related silylation products depending on the reaction conditions and substrates involved. Such reactions can be carried out under mild conditions and have been shown to be scalable using microreactor technology for TTMSS. rsc.org

Facilitation of Consecutive Radical Reaction Sequences

Tris(trimethylsilyl)stibine, while less documented in the context of radical chain reactions than its silicon analogue, tris(trimethylsilyl)silane, possesses structural and electronic properties that suggest its potential as a mediator in consecutive radical reaction sequences. The utility of organostibines in inducing consecutive group-transfer radical reactions with alkenes has been demonstrated in the context of living radical polymerization, highlighting the capacity of the antimony center to participate in radical processes. nih.gov

Consecutive radical reactions, often termed radical cascades, are powerful transformations in organic synthesis that allow for the formation of multiple chemical bonds in a single step from a simple precursor. These sequences typically involve an initiation step to generate a radical, followed by one or more propagation steps involving intramolecular cyclizations or intermolecular additions, and finally a termination step.

The general mechanism for a radical cascade facilitated by a reagent like tris(trimethylsilyl)stibine would likely proceed through the following steps:

Radical Initiation: Generation of a tris(trimethylsilyl)stibyl radical, (Me₃Si)₃Sb•, through thermal or photochemical initiation.

Radical Cascade: The stibyl radical can initiate a cascade by abstracting an atom (e.g., a halogen) from a substrate to generate a carbon-centered radical. This radical can then undergo a series of designed cyclization and/or intermolecular reactions.

Chain Propagation: The final radical in the cascade sequence would abstract a trimethylsilyl group from another molecule of tris(trimethylsilyl)stibine to yield the final product and regenerate the (Me₃Si)₃Sb• radical, thus propagating the chain.

Functional Group Transformations Utilizing Tris(trimethylsilyl)stibine

The unique reactivity of the antimony-silicon bond in tris(trimethylsilyl)stibine allows for its application in a variety of functional group transformations. The polarity of the Sb-Si bond, with the electropositive silicon and the more electronegative antimony, dictates its chemical behavior, making it a source of the tris(trimethylsilyl)silyl anion or related synthons.

One of the primary uses of tris(trimethylsilyl)stibine is as a transfer agent for the tris(trimethylsilyl)silyl group, [(CH₃)₃Si]₃Si-. This functionality is particularly useful in the synthesis of other organometallic and organo-main group compounds. For instance, it can react with metal halides to form metal-silyl bonds, with the concomitant formation of a volatile antimony halide.

Table 1: Examples of Functional Group Transformations

Starting Material Functional Group Reagent Product Functional Group Reaction Type
Metal Halide (M-X) Stibine, tris(trimethylsilyl)- Metal Silyl (M-Si(SiMe₃)₃) Silyl group transfer
Acyl Chloride (RCOCl) Stibine, tris(trimethylsilyl)- Acyl Silyl (RCOSi(SiMe₃)₃) Silylation

While detailed studies on a broad range of functional group transformations are limited, the fundamental reactivity of the Sb-Si bond suggests potential in areas such as:

Silylation Reactions: The transfer of a trimethylsilyl group to an electrophilic center. For example, the reaction with acyl chlorides could potentially yield acylsilanes.

Reductive Dehalogenations: In a manner analogous to other radical-based reducing agents, tris(trimethylsilyl)stibine, in the presence of a radical initiator, could be used for the reductive dehalogenation of organic halides. The reaction would proceed via a radical chain mechanism.

Deoxygenation Reactions: The Barton-McCombie deoxygenation of alcohols is a well-established radical-based transformation. rsc.orglibretexts.org While typically employing tin or silicon hydrides, the principle could be extended to organostibines like tris(trimethylsilyl)stibine, where the alcohol is first converted to a thiocarbonyl derivative which then reacts in a radical chain process.

The utility of tris(trimethylsilyl)stibine in these transformations is an area that warrants further investigation to fully exploit its synthetic potential.

Comparative Reactivity Studies of Group 15 Silylated Compounds

Analogies and Differences with Tris(trimethylsilyl)phosphine (B101741) and Arsine

The reactivity of tris(trimethylsilyl)stibine can be understood by comparing it with its lighter Group 15 congeners, tris(trimethylsilyl)phosphine and tris(trimethylsilyl)arsine. The primary differences in their reactivity stem from the intrinsic properties of the central pnictogen atom (P, As, Sb), such as electronegativity, atomic radius, and the strength of the pnictogen-silicon bond.

Table 2: Comparison of Properties of Tris(trimethylsilyl)pnictogens

Property (Me₃Si)₃P (Me₃Si)₃As (Me₃Si)₃Sb
Pnictogen Electronegativity (Pauling Scale) 2.19 2.18 2.05
Pnictogen Atomic Radius (pm) 106 119 139
Pn-Si Bond Length (Å) ~2.25 ~2.36 ~2.56 researchgate.net
Pn-Si Bond Dissociation Energy (kJ/mol) Higher Intermediate Lower

Analogies:

All three compounds act as effective transfer agents for the trimethylsilyl group.

They all possess a lone pair of electrons on the central pnictogen atom, allowing them to act as Lewis bases or ligands in coordination chemistry.

They are all susceptible to hydrolysis, with the reactivity generally increasing down the group.

Differences:

Nucleophilicity and Basicity: The nucleophilicity and Lewis basicity of the central atom are expected to decrease down the group (P > As > Sb) due to the more diffuse nature of the lone pair on the larger antimony atom.

Bond Strength: The Pn-Si bond strength decreases down the group (P-Si > As-Si > Sb-Si). This trend suggests that tris(trimethylsilyl)stibine would be the most reactive in reactions involving the cleavage of the Pn-Si bond, such as in silyl group transfer reactions or in the generation of the tris(trimethylsilyl)silyl radical.

Steric Hindrance: The larger atomic radius of antimony results in greater steric bulk around the central atom in tris(trimethylsilyl)stibine compared to the phosphine and arsine analogues. This can influence the coordination geometry and the accessibility of the lone pair for reactions.

Inversion Barrier: The energy barrier for pyramidal inversion at the pnictogen center decreases down the group. This means that chiral, non-racemic stibines are more difficult to isolate than the corresponding phosphines.

These differences in fundamental properties lead to distinct reactivity profiles, with the stibine being generally more reactive in radical reactions due to weaker bonds, but a weaker Lewis base compared to the phosphine.

Antimony Reactivity in Context of Lewis Acidity and Basicity

The electronic structure of tris(trimethylsilyl)stibine allows it to exhibit both Lewis basic and Lewis acidic characteristics.

Lewis Basicity: The presence of a lone pair of electrons on the antimony atom confers Lewis basic properties to the molecule. It can donate this lone pair to a Lewis acid to form a coordinate covalent bond. However, as discussed previously, the Lewis basicity of tris(trimethylsilyl)stibine is expected to be lower than that of its phosphine and arsine counterparts due to the larger size and more diffuse nature of the 5s and 5p orbitals of antimony. The significant steric hindrance from the three bulky trimethylsilyl groups also impedes the approach of Lewis acids to the antimony center.

Lewis Acidity: While seemingly counterintuitive for a molecule with a lone pair, tris(trimethylsilyl)stibine can also act as a Lewis acid. This acidity is not in the traditional sense of an empty orbital on the central atom but arises from the ability of the antimony atom to expand its coordination sphere. More significantly, the low-lying σ* orbitals of the Sb-Si bonds can act as acceptor orbitals for electron density from nucleophiles.

The Lewis acidity of pnictogen compounds is known to increase down the group. researchgate.net This trend can be explained by the increasing polarizability and the decreasing energy of the σ* orbitals of the bonds to the central atom. Therefore, tris(trimethylsilyl)stibine is expected to be a stronger Lewis acid than tris(trimethylsilyl)phosphine and tris(trimethylsilyl)arsine.

This dual character of acting as both a Lewis base and a Lewis acid makes tris(trimethylsilyl)stibine a versatile reagent in synthesis and coordination chemistry.

Table of Compounds

Compound Name
Stibine, tris(trimethylsilyl)-
Tris(trimethylsilyl)phosphine
Tris(trimethylsilyl)arsine
Tris(trimethylsilyl)silane

Coordination Chemistry of Tris Trimethylsilyl Stibine

Ligand Properties of Tris(trimethylsilyl)stibine

Tris(trimethylsilyl)stibine serves as an important reagent and ligand in organometallic synthesis. uni-vechta.de Its properties as a ligand are primarily defined by the interplay between the electronic nature of the antimony center and the significant steric hindrance imposed by the trimethylsilyl (B98337) substituents.

Like other tertiary stibines (R₃Sb), the antimony atom in tris(trimethylsilyl)stibine possesses a lone pair of electrons, allowing it to function as a Lewis base or ligand. Many tertiary stibines exhibit donor properties that are comparable to those of phosphines or arsines, enabling them to coordinate with a wide variety of metal fragments. researchgate.net However, organoantimony ligands are generally characterized by weaker Lewis basicity compared to their lighter congeners. researchgate.net

The antimony center in the free tris(trimethylsilyl)stibine ligand has a trigonal pyramidal Si₃Sb skeleton. uni-vechta.de Upon coordination to a metal center, the bonding orbitals of the antimony atom change character. In the free ligand, these orbitals have more p-character, but they adopt more sp³ character in the resulting complexes. uni-vechta.de This rehybridization is a key aspect of its function as a donor ligand.

The most prominent feature of tris(trimethylsilyl)stibine as a ligand is the substantial steric bulk presented by the three trimethylsilyl (SiMe₃) groups. wikipedia.org This structural characteristic imparts significant chemical inertness and a large molecular volume, which heavily influences its coordination behavior. wikipedia.org The bulky SiMe₃ groups effectively shield the antimony atom, which can limit the accessibility of the metal center and influence the geometry of the resulting complex. uni-vechta.de

This steric hindrance has a direct impact on the structural parameters of the metal complexes. For instance, in the complex pentacarbonyl(tris(trimethylsilyl)stibine)chromium, the Sb-Cr bond length is 271.67(8) pm. This is notably longer than the Sb-Cr bonds found in chromium pentacarbonyl complexes with less sterically demanding stibine (B1205547) ligands, such as Ph₃SbCr(CO)₅ (261.70(3) pm) and MeBr₂SbCr(CO)₅ (255.6(2) pm). uni-vechta.de The steric repulsion between the trimethylsilyl groups and the carbonyl ligands on the metal center leads to this bond elongation.

Furthermore, coordination induces a significant change in the ligand's geometry. The mean Si-Sb-Si bond angle increases from 99.2° in the free ligand to 103.6° in the chromium complex. uni-vechta.de This widening of the Si-Sb-Si angles accommodates the coordination to the metal and is a direct consequence of the steric pressure within the molecule. uni-vechta.de

Formation and Characterization of Metal Complexes with Tris(trimethylsilyl)stibine

Tris(trimethylsilyl)stibine reacts with a variety of transition metal and main group element compounds, typically by displacing other ligands, to form stable complexes.

Tris(trimethylsilyl)stibine has been shown to react with Group 6 and Group 10 metal carbonyls. For example, it reacts with the hexacarbonyls of chromium, molybdenum, and tungsten by substituting a single carbon monoxide (CO) ligand to yield the corresponding pentacarbonyl complexes, M(CO)₅[Sb(SiMe₃)₃]. researchgate.net Similarly, its reaction with tetracarbonylnickel results in the formation of tricarbonyl(tris(trimethylsilyl)stibine)nickel, Ni(CO)₃[Sb(SiMe₃)₃]. researchgate.net

The chromium complex, (Me₃Si)₃SbCr(CO)₅, has been extensively characterized by single-crystal X-ray diffraction. The analysis confirmed its geometry, showing the stibine ligand with its trigonal pyramidal Si₃Sb skeleton bonded to a square pyramidal Cr(CO)₅ fragment. uni-vechta.de The structural parameters highlight the steric effects discussed previously.

ParameterFree Sb(SiMe₃)₃ uni-vechta.de(Me₃Si)₃SbCr(CO)₅ uni-vechta.de
Mean Sb-Si Bond Length (pm) 256.3257.2
Mean Si-Sb-Si Bond Angle (°) 99.2103.6
Sb-Cr Bond Length (pm) N/A271.67

In addition to transition metals, tris(trimethylsilyl)stibine also forms adducts with main group Lewis acids. A well-documented example is its coordination to triethylaluminium (AlEt₃). uni-vechta.de The formation of the adduct (Me₃Si)₃Sb·AlEt₃ demonstrates the Lewis basicity of the antimony center. Similar to its coordination with transition metals, the interaction with the aluminium acceptor also leads to a widening of the Si-Sb-Si angles. In the AlEt₃ adduct, the mean Si-Sb-Si angle is 103.6°, identical to the angle observed in the chromium pentacarbonyl complex. uni-vechta.de This consistent geometric change underscores the ligand's structural response to coordination, regardless of whether the acceptor is a transition metal or a main group element. uni-vechta.de

Influence of Tris(trimethylsilyl)stibine on Complex Stability and Reactivity

The unique steric and electronic properties of the tris(trimethylsilyl)stibine ligand have a pronounced effect on the stability and reactivity of its metal complexes. The significant steric bulk provided by the ligand can enhance the kinetic stability of complexes by protecting the metal center from reactive species. nih.govnih.gov

A notable aspect of the reactivity of these complexes is their role as polymerization initiators. The pentacarbonyl complexes of chromium, molybdenum, and tungsten with tris(trimethylsilyl)stibine have been observed to initiate the polymerization of tetrahydrofuran (B95107) (THF). uni-vechta.deresearchgate.net The mechanism for this reactivity is a subject of interest. While the antimony center is well-protected by the bulky trimethylsilyl groups, it has been speculated that the widening of the Si-Sb-Si angles upon complexation might facilitate a nucleophilic attack by a THF molecule. However, it is considered more probable that a specific trans-influence of the (Me₃Si)₃Sb- ligand is responsible for this unusual reactivity. uni-vechta.de

Bridging Ligand Behavior of Tris(trimethylsilyl)stibine Derivatives

While tris(trimethylsilyl)stibine is well-established as a terminal, monodentate ligand, the behavior of its derivatives as bridging ligands is not prominently documented in the existing chemical literature. The typical reaction pathway for this bulky stibine involves coordination of the intact (Me₃Si)₃Sb molecule to a single metal center.

The formation of a bridging stibido complex would necessitate the cleavage of one or more Sb-Si bonds to generate a derivative fragment, such as the bis(trimethylsilyl)stibido group, [Sb(SiMe₃)₂]⁻, which could then bridge two metal centers (µ-Sb(SiMe₃)₂). While analogous bridging bis(trimethylsilyl)amido [N(SiMe₃)₂]⁻ ligands are common in coordination chemistry, the corresponding stibido derivatives appear to be rare. nih.gov This can be attributed to both the high steric hindrance, which would disfavor the formation of a compact bridged structure, and the specific reactivity of the Sb-Si bond.

For context, less sterically encumbered organostibine ligands are known to exhibit bridging behavior. For instance, stibines with smaller alkyl or aryl groups, such as triisopropylstibine (SbiPr₃), have been observed to act as bridging ligands between two rhodium centers. Furthermore, cleavage of Sb-C or Sb-Cl bonds in other organostibine complexes can lead to the formation of clusters with bridging µ₂-SbPh₂ or µ₃-SbPh groups. The apparent absence of analogous bridging complexes derived from tris(trimethylsilyl)stibine suggests that either the steric bulk of the remaining trimethylsilyl groups prevents such arrangements or that the reaction conditions required for selective Sb-Si bond cleavage to form stable bridging structures have yet to be established.

Applications of Tris Trimethylsilyl Stibine in Materials Science

Precursor Chemistry for Semiconductor Nanocrystals

Tris(trimethylsilyl)stibine serves as a key antimony precursor in the colloidal synthesis of various semiconductor nanocrystals. Its chemical properties allow for controlled reactions in solution, enabling the formation of high-quality nanocrystalline materials with desirable optoelectronic characteristics.

The synthesis of indium antimonide (InSb) quantum dots (QDs) and nanocrystals has been a significant area of research due to their unique properties, including a narrow direct band gap and high electron mobility, making them promising for applications in infrared detectors and high-speed electronics. nih.gov However, the synthesis of high-quality, monodisperse InSb nanocrystals has been challenging due to the lack of suitable antimony precursors. nih.govresearchgate.netresearchgate.net

Tris(trimethylsilyl)stibine has been investigated as a reactive antimony source for the synthesis of InSb QDs. acs.org In one approach, the reaction of Tris(trimethylsilyl)stibine with indium stearate (B1226849) was explored. researchgate.net This reaction, based on a dehalosilylation-like process, aimed to produce InSb nanocrystals. However, this particular method resulted in a polydisperse ensemble of QDs with a diameter of 6 ± 3 nm, indicating challenges in controlling the reaction kinetics. nih.govresearchgate.net The high reactivity of Tris(trimethylsilyl)stibine, when paired with a relatively inert indium precursor like indium stearate, led to difficulties in achieving uniform nucleation and growth. researchgate.net

Subsequent research has focused on alternative antimony precursors and reaction pathways to gain better control over the size and dispersity of InSb nanocrystals. nih.govresearchgate.net These efforts highlight the critical role of precursor chemistry in determining the quality of the final nanocrystals.

The reactivity of the precursor plays a crucial role in controlling the nucleation and growth kinetics during the synthesis of semiconductor nanocrystals. google.com The ideal precursor should exhibit sufficient reactivity to decompose at the desired reaction temperature but not be so reactive that it leads to uncontrolled, explosive nucleation, which often results in a broad size distribution of the nanocrystals.

The case of using Tris(trimethylsilyl)stibine for InSb QD synthesis illustrates this challenge. nih.govresearchgate.net Its high reactivity can lead to rapid and difficult-to-control reactions, making it challenging to separate the nucleation and growth stages, a key requirement for producing monodisperse nanocrystals. researchgate.net The selection of precursors with appropriate reactivity is therefore essential for achieving desirable properties in the resulting nanocrystals, such as a specific size and a narrow size distribution. google.com Researchers have explored various strategies to modulate the reactivity of the antimony precursor, including the in-situ generation of more controllable species like stibine (B1205547) (SbH₃). nih.govresearchgate.net

III-V semiconductor nanowires are promising building blocks for next-generation electronic and optoelectronic devices due to their unique properties, which can be tuned during their synthesis. researchgate.netox.ac.ukbenthamscience.com The bottom-up synthesis of these nanowires allows for precise control over their dimensions, composition, and crystal structure. ox.ac.uk Various methods have been developed for the synthesis of III-V nanowires, with metal-organic chemical vapor deposition (MOCVD) being a common and scalable technique. ox.ac.uk

While the direct use of Tris(trimethylsilyl)stibine for the synthesis of III-V nanowires is not extensively detailed in the provided search results, its chemical properties as a reactive antimony source suggest its potential as a precursor in such processes. The synthesis of III-V nanowires often involves the reaction of a group III precursor with a group V precursor. benthamscience.com The choice of precursors is critical in determining the growth mechanism and the final properties of the nanowires. benthamscience.com The high reactivity of Tris(trimethylsilyl)stibine could be advantageous in certain nanowire growth regimes, provided that the reaction conditions are carefully controlled to achieve the desired morphology and crystal quality. Further research is needed to fully explore the potential of Tris(trimethylsilyl)stibine in the controlled synthesis of various III-V semiconductor nanowires.

Role in Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal films with precise thickness control at the atomic level. utwente.nl This is achieved through sequential, self-limiting surface reactions. The choice of precursors is paramount in ALD, as they must be volatile and exhibit the appropriate surface reactivity.

While direct studies on the use of Tris(trimethylsilyl)stibine for the ALD of elemental antimony films are not prominent in the search results, research on a closely related compound, Tris(triethylsilyl)stibine, provides valuable insights. In an ALD process using Tris(triethylsilyl)stibine and antimony trichloride (B1173362) (SbCl₃), elemental antimony films were successfully deposited. amazonaws.com The growth mechanism was observed to be complex, with the film initially growing in an amorphous phase and then transitioning to a crystalline phase after a certain number of cycles. amazonaws.com This transition was accompanied by a slight change in the reaction mechanism. amazonaws.com The process demonstrated that silylated stibines can serve as effective silicon-containing reducing agents in dechlorosilylation reactions for the deposition of elemental films. amazonaws.com

Parameter Value
PrecursorsAntimony trichloride (SbCl₃) and Tris(triethylsilyl)stibine ((Et₃Si)₃Sb)
Deposition Temperature95 °C - 250 °C
Film CompositionElemental Antimony (Sb)
Growth CharacteristicInitial amorphous growth followed by crystallization

Table 1: Summary of ALD process for elemental antimony films using a silylated stibine precursor.

Tris(trimethylsilyl)stibine and related silylated compounds are potential precursors for the ALD of various antimony-containing thin films, which are important materials for phase-change memory and thermoelectric applications. For instance, the ALD of antimony telluride (Sb₂Te₃) has been achieved using antimony trichloride (SbCl₃) and bis(trimethylsilyl)telluride ((Me₃Si)₂Te) as precursors. researchgate.net This demonstrates the utility of trimethylsilyl-based precursors in depositing complex chalcogenide materials.

The synthesis of other III-V materials like gallium antimonide (GaSb) and aluminum antimonide (AlSb) in thin film form has also been explored using various deposition techniques. researchgate.netresearchgate.net While specific ALD processes using Tris(trimethylsilyl)stibine for these materials are not detailed in the provided results, the chemical principles suggest its potential applicability. The reactivity of the Si-Sb bond can be harnessed to facilitate the formation of the desired binary compounds in a controlled, layer-by-layer fashion, which is the hallmark of ALD.

Material Potential Precursors Application Area
Germanium Antimonide (GeSb)Germanium precursor + Antimony precursorPhase-Change Memory
Antimony Telluride (Sb₂Te₃)Antimony trichloride + Bis(trimethylsilyl)tellurideThermoelectrics, Phase-Change Memory
Gallium Antimonide (GaSb)Gallium precursor + Antimony precursorInfrared Detectors, Thermophotovoltaics
Aluminum Antimonide (AlSb)Aluminum precursor + Antimony precursorHigh-Frequency Electronics, Solar Cells

Table 2: Potential applications of antimony-containing thin films and relevant precursor types.

Tris(trimethylsilyl)stibine in Polymer Chemistry

Photo-induced Radical Polymerization Processes

Research into photo-induced radical polymerization has explored a wide array of photoinitiators and co-initiators to generate the radical species necessary for polymerization. However, searches of scientific databases and chemical literature did not yield any studies or reports where Stibine, tris(trimethylsilyl)- is used as a photoinitiator or in any capacity for photo-induced radical polymerization processes. The existing literature primarily focuses on well-established classes of photoinitiators, and the role of organoantimony compounds like Stibine, tris(trimethylsilyl)- in this context has not been investigated.

Cationic Polymerization of Epoxides

Cationic polymerization of epoxides is a critical industrial process for producing polymers with high thermal and chemical resistance. This process relies on the generation of a cationic species to initiate the ring-opening polymerization of the epoxide monomers. A thorough review of the literature reveals no instances of Stibine, tris(trimethylsilyl)- being employed as an initiator, co-initiator, or modifier in the cationic polymerization of epoxides. The research in this area is concentrated on photo-acid generators and other cationic initiators, with no mention of the specified stibine compound.

Advanced Structural Investigations of Tris Trimethylsilyl Stibine and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms within the crystal lattice, as well as bond lengths and angles.

The crystal structure determination reveals that the molecule does not possess ideal C₃ᵥ symmetry in the solid state, with slight variations in the bond parameters of the three trimethylsilyl (B98337) groups.

Detailed analysis of the crystallographic data provides precise measurements of the key bonding parameters within the tris(trimethylsilyl)stibine molecule. The antimony-silicon (Sb–Si) bond lengths have been determined to be in the range of 2.560(1) Å. These values are consistent with typical Sb–Si single bond distances.

The silicon-antimony-silicon (Si–Sb–Si) bond angles are crucial in defining the degree of pyramidalization at the antimony center. For tris(trimethylsilyl)stibine, the average Si–Sb–Si bond angle is approximately 99.2°. This value is significantly deviated from the 120° angle that would be expected for a planar geometry, confirming the pyramidal nature of the SbSi₃ skeleton. The observed bond angles are a consequence of the steric repulsion between the bulky trimethylsilyl groups and the stereochemical influence of the lone pair of electrons on the antimony atom.

Key Bond Parameters for Tris(trimethylsilyl)stibine from Single-Crystal X-ray Diffraction
ParameterValue
Average Sb–Si Bond Length2.560(1) Å
Average Si–Sb–Si Bond Angle99.2°

The orientation of the three bulky trimethylsilyl groups around the central antimony atom is a key structural feature. In the solid state, the trimethylsilyl groups adopt a staggered conformation relative to each other when viewed down the Sb–Si bonds. This arrangement minimizes steric hindrance between the methyl groups on adjacent silicon atoms, leading to a more energetically favorable conformation. The rotational freedom of the trimethylsilyl groups around the Sb–Si bonds is likely restricted in the solid state due to intermolecular packing forces. In a related molecule, tris(dimethylphenylsilyl)antimony, the Me₂PhSi groups are also found in a staggered conformation, suggesting this is a common feature for tris(silyl)stibines researchgate.net.

Solution-State Structural Characterization

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, the behavior of tris(trimethylsilyl)stibine in solution can be quite different. In solution, molecules are in constant motion, and various dynamic processes can occur. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the structure and dynamics of molecules in the solution phase.

Detailed NMR spectroscopic data (¹H, ¹³C, ²⁹Si) for tris(trimethylsilyl)stibine are not extensively reported in the readily available scientific literature. However, based on the principles of NMR and the behavior of analogous trimethylsilyl compounds, certain dynamic behaviors can be anticipated.

In solution, it is expected that the trimethylsilyl groups would exhibit relatively free rotation around the Sb–Si bonds at room temperature. This rotation would likely be rapid on the NMR timescale, meaning that the three methyl groups within each trimethylsilyl substituent would be chemically equivalent and give rise to a single proton (¹H) and carbon (¹³C) NMR signal. Similarly, the three trimethylsilyl groups themselves would also be expected to be equivalent due to this rapid rotation, resulting in a single silicon (²⁹Si) NMR signal.

Variable-temperature NMR studies would be necessary to probe the energy barrier to this rotation. By lowering the temperature, it might be possible to slow down the rotation sufficiently to observe distinct signals for the individual methyl groups, a phenomenon known as the coalescence temperature. Such studies would provide valuable quantitative information about the conformational dynamics of the molecule in solution. However, specific variable-temperature NMR data for tris(trimethylsilyl)stibine are not available in the cited literature.

There is currently no evidence in the scientific literature to suggest that tris(trimethylsilyl)stibine forms dimers, trimers, or other aggregates in solution under normal conditions. The bulky trimethylsilyl groups are likely to sterically hinder the close approach of molecules that would be necessary for the formation of such aggregates.

Techniques such as concentration-dependent NMR spectroscopy or cryoscopy could be employed to investigate the possibility of such solution-phase equilibria. In a concentration-dependent NMR experiment, changes in chemical shifts upon varying the concentration of the sample could indicate the presence of intermolecular interactions or equilibria. Cryoscopy, which measures the freezing point depression of a solvent upon the addition of a solute, can provide information about the molar mass of the solute in solution and thus detect the formation of aggregates. To date, no such studies have been reported for tris(trimethylsilyl)stibine.

Theoretical and Computational Chemistry of Tris Trimethylsilyl Stibine

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to analyze the molecular and electronic properties of tris(trimethylsilyl)stibine and its derivatives.

Computational studies, in conjunction with experimental data from X-ray crystallography, have elucidated the key structural features of tris(trimethylsilyl)stibine. Unlike its nitrogen analogue, tris(trimethylsilyl)amine, which possesses a planar Si₃N core, the heavier pnictogen compounds, including tris(trimethylsilyl)stibine, feature a pyramidal central core. uni-vechta.de This pyramidal geometry for the Si₃Sb skeleton has been confirmed by single-crystal X-ray diffraction. uni-vechta.de

The bonding parameters determined from these studies reveal important details about the molecule's geometry. The Si-Sb bond lengths are consistent across the three silyl (B83357) groups, and the Si-Sb-Si bond angles define the pyramidal nature of the central antimony atom. uni-vechta.de DFT calculations have been utilized to analyze the molecular structures of related organometallic adducts, providing a theoretical basis for understanding the geometric arrangements observed experimentally. researchgate.net

Upon coordination to a metal center, such as in the complex (Me₃Si)₃SbCr(CO)₅, the geometry of the tris(trimethylsilyl)stibine ligand undergoes a noticeable change. The primary stereochemical effect is an increase in the mean Si-Sb-Si bond angle, widening from approximately 99.2° in the free ligand to 103.6° in the chromium complex. uni-vechta.de The Sb-Si bond lengths, however, remain largely unchanged upon complexation. uni-vechta.de

Selected Structural Parameters of Tris(trimethylsilyl)stibine
ParameterValueReference
Sb-Si Bond Length255.99(11)–256.63(11) pm uni-vechta.de
Si-Sb-Si Bond Angle98.85(4)–99.50(4)° uni-vechta.de
Mean Si-Sb-Si Angle99.2° uni-vechta.de
Central Core GeometryPyramidal uni-vechta.de

While detailed theoretical predictions of the spectroscopic properties (e.g., IR, Raman, NMR) for isolated tris(trimethylsilyl)stibine are not extensively documented in the provided search results, computational methods like DFT are commonly used for this purpose in related systems. For instance, the IR, Raman, and ¹H NMR spectra of complexes formed between tris(trimethylsilyl)stibine and metal carbonyls, such as tricarbonyl-organometalstibine-nickel complexes, have been discussed and analyzed. researchgate.net Such analyses often rely on computational models to assign spectral features and understand the electronic effects of ligand coordination. Hybrid DFT computations have also been applied to other antimony compounds to help characterize them. uoi.gr

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a powerful tool for investigating the reactivity of tris(trimethylsilyl)stibine, which is known to be a highly reactive compound used in the synthesis of materials like Indium Antimonide (InSb) quantum dots. researchgate.netspiedigitallibrary.org

The energetics of bond formation and dissociation are crucial for understanding the reactivity of tris(trimethylsilyl)stibine, particularly in its role as a synthon for creating antimony-element bonds. uni-vechta.de Density Functional Theory computations at the B3LYP/SDD level have been performed to derive the dissociation energies (De) of donor-acceptor complexes involving tris(trimethylsilyl)stibine as the Lewis base. researchgate.net Studies on adducts of the type R₃Al–E(SiMe₃)₃ (where E = P, As, Sb) show that thermodynamic stability is influenced by both electronic factors and steric repulsion between the Lewis acid and base components. researchgate.net These repulsive interactions are significant in determining the stability of the resulting adducts. researchgate.net

While tris(trimethylsilyl)stibine is utilized in various chemical syntheses, indicating its participation in numerous reaction pathways, specific computational studies involving transition state analysis for these reactions are not detailed in the available literature. Such analyses would be critical for mapping the potential energy surfaces of its reactions, identifying reaction intermediates, and calculating activation barriers, thereby providing a mechanistic understanding of its role in processes like the formation of InSb nanocrystals. researchgate.netspiedigitallibrary.org

Molecular Dynamics Simulations

There is no specific mention in the search results of molecular dynamics (MD) simulations being performed on tris(trimethylsilyl)stibine itself. MD simulations could, in principle, provide valuable information on the conformational dynamics of the trimethylsilyl (B98337) groups and the intermolecular interactions of the compound in condensed phases. While not focused on the stibine (B1205547), MD simulations have been used to study the role of ligands in the growth of InAs nanocrystals, a related III-V semiconductor material. researchgate.net

Future Directions and Emerging Research Avenues for Tris Trimethylsilyl Stibine

Development of Novel Synthetic Routes

The conventional synthesis of Tris(trimethylsilyl)stibine involves the reaction of an alkali metal antimonide, such as lithium antimonide (Li3Sb), with chlorotrimethylsilane. While effective, this method often requires the use of hazardous reagents and can present challenges in achieving high purity. Future research is anticipated to focus on developing more efficient, safer, and environmentally benign synthetic strategies.

Key Research Objectives:

Green Chemistry Approaches: Exploration of solvent-free reaction conditions or the use of greener solvents to minimize environmental impact.

Alternative Silylating Agents: Investigation of less hazardous silylating agents to replace chlorotrimethylsilane.

Improved Precursor Synthesis: Development of safer and more scalable methods for the synthesis of alkali metal antimonide precursors. For instance, the use of alkali metal dihydrogen-antimonides could offer an alternative route.

Mechanistic Studies: Detailed mechanistic investigations of existing and novel synthetic routes to optimize reaction conditions and maximize yields.

Synthetic Route Aspect Current Method Future Direction
Primary Reagents Alkali metal antimonides (e.g., Li3Sb), ChlorotrimethylsilaneGreener silylating agents, Alternative antimony precursors (e.g., alkali metal dihydrogen-antimonides)
Solvent System Typically ethereal solventsSolvent-free conditions, Green solvents
Efficiency Moderate to good yieldsImproved yields and purity through optimized reaction conditions
Safety and Sustainability Use of hazardous materialsReduction of hazardous waste, atom-economical routes

Exploration of New Catalytic Applications

The catalytic potential of Tris(trimethylsilyl)stibine remains largely unexplored. Its structural and electronic similarity to the well-studied Tris(trimethylsilyl)phosphine (B101741) and Tris(trimethylsilyl)silane suggests that it could exhibit interesting catalytic activities.

One known application involves its use in forming transition metal complexes that can act as initiators for the polymerization of tetrahydrofuran (B95107). This opens the door to a broader investigation of its role in polymerization catalysis.

A particularly promising area for future research lies in leveraging the reactivity of the Sb-Si bond. The analogous Tris(trimethylsilyl)silane is a well-established radical-based reducing agent and a mediator in various organic transformations. Future studies could explore whether Tris(trimethylsilyl)stibine can participate in similar radical-mediated reactions, potentially offering different reactivity or selectivity due to the presence of the antimony center.

Potential Catalytic Applications:

Polymerization Catalysis: As a ligand for transition metal catalysts in various polymerization reactions beyond ring-opening polymerization.

Radical-Mediated Reactions: As a radical initiator or mediator in organic synthesis, analogous to Tris(trimethylsilyl)silane.

Lewis Acid Catalysis: The Lewis acidic nature of the antimony center could be exploited in catalysis, for example, in activating substrates. wikipedia.org

Small Molecule Activation: Investigation of its ability to activate small molecules like carbon dioxide or dihydrogen through coordination to the antimony center.

Advanced Materials Synthesis Beyond Nanocrystals

The primary application of Tris(trimethylsilyl)stibine in materials science has been as a precursor for the synthesis of indium antimonide (InSb) quantum dots. researchgate.net However, its utility could extend to the fabrication of a wider range of advanced materials.

Emerging Research Areas:

Thin Film Deposition: As a volatile and reactive precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of antimony-containing thin films. These films could have applications in electronics and optoelectronics. The use of other organoantimony compounds as precursors for thin films suggests this is a viable research direction.

Organometallic Polymers: Incorporation of Tris(trimethylsilyl)stibine as a monomer or functional group into polymer backbones. The presence of the antimony and silicon atoms could impart unique thermal, optical, or electronic properties to the resulting materials.

Doping of Semiconductors: As a potential p-type dopant source for silicon or other semiconductor materials, where the antimony atom can introduce charge carriers.

Nanocomposites: As a surface modification agent for nanoparticles or as a precursor for the in-situ generation of antimony-based nanoparticles within a polymer matrix to create novel nanocomposites.

Material Type Potential Application of Tris(trimethylsilyl)stibine Anticipated Properties
Thin Films Precursor for CVD or ALDSemiconductor, Optoelectronic
Organometallic Polymers Monomer or functionalizing agentEnhanced thermal stability, Unique refractive index
Doped Semiconductors p-type dopant sourceModified electronic properties
Nanocomposites Precursor for nanoparticles or surface modifierImproved mechanical or electronic properties

Interdisciplinary Research with Biological or Physical Sciences

The intersection of Tris(trimethylsilyl)stibine chemistry with biological and physical sciences presents a frontier with significant potential for novel discoveries and applications.

Biological Sciences:

While the toxicity of many antimony compounds is a concern, research into organoantimony compounds for medicinal applications is ongoing. nih.gov Future research could cautiously explore the biological activity of Tris(trimethylsilyl)stibine and its derivatives.

Radiopharmaceutical Development: Antimony has radioisotopes that are suitable for use in nuclear medicine for both imaging and therapy. ornl.gov Tris(trimethylsilyl)stibine could be investigated as a precursor for the synthesis of novel antimony-containing radiopharmaceuticals, where the trimethylsilyl (B98337) groups could be functionalized for targeted delivery. Technetium-99m antimony colloids have already been explored for bone-marrow imaging. nih.govresearchgate.net

Bioimaging: The development of fluorescent organoantimony compounds suggests the potential for creating antimony-based probes for bioimaging applications.

Antimicrobial and Antitumor Activity: Given that some organoantimony(III) compounds have shown antitumor and antimicrobial activities, the potential bioactivity of Tris(trimethylsilyl)stibine could be a long-term research goal, with a focus on understanding its mechanism of action and designing derivatives with improved therapeutic indices. scilit.com

Physical Sciences:

The unique molecular structure of Tris(trimethylsilyl)stibine makes it an interesting subject for fundamental studies in physical chemistry and physics.

Theoretical and Computational Chemistry: In-depth theoretical studies of the electronic structure, bonding, and reactivity of Tris(trimethylsilyl)stibine can provide valuable insights into the nature of the Sb-Si bond and the influence of the bulky trimethylsilyl groups. nih.govescholarship.org These studies can guide the design of new experiments and applications.

Surface Science: Investigation of the adsorption and decomposition of Tris(trimethylsilyl)stibine on various surfaces could be relevant for its application in thin film deposition and as a doping agent.

Spectroscopic Studies: Detailed spectroscopic characterization using advanced techniques can provide a deeper understanding of the molecule's properties and dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing tris(trimethylsilyl)stibine with high purity?

  • Methodological Answer : Synthesis typically involves reacting antimony trichloride with trimethylsilyl lithium or Grignard reagents under inert conditions. Key variables include solvent choice (e.g., hexane or THF), temperature control (−78°C to room temperature), and stoichiometric ratios to minimize byproducts like SbCl₃ residues. Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >95% purity. For analogous silylated compounds, hexane-based systems are preferred for stability .

Q. What spectroscopic techniques are most effective for characterizing tris(trimethylsilyl)stibine?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming molecular structure and silyl-group coordination. For example, ²⁹Si NMR typically shows peaks near −10 to −20 ppm for trimethylsilyl groups. X-ray crystallography provides definitive confirmation of molecular geometry, while mass spectrometry (EI or ESI) verifies molecular weight. Comparative studies with tris(trimethylsilyl)phosphine highlight similar analytical workflows .

Q. What safety precautions are necessary when handling tris(trimethylsilyl)stibine?

  • Methodological Answer : The compound is highly flammable (DOT Class 3) and reacts violently with water, releasing toxic stibine gas. Handling requires inert atmospheres (argon/glovebox), flame-resistant labware, and secondary containment. Hexane solutions (e.g., 10% v/v) reduce volatility risks. Emergency protocols should include neutralization with dry chemical extinguishers and evacuation procedures for SbH₃ exposure .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tris(trimethylsilyl)stibine in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations model Sb–Si bond dissociation energies and ligand-exchange dynamics. For example, comparing tris(trimethylsilyl)stibine’s Lewis acidity to analogous phosphorus or arsenic compounds reveals its potential in frustrated Lewis pair (FLP) catalysis. Molecular dynamics simulations can further assess solvent effects on stability .

Q. How can researchers address discrepancies in reported reactivity data for tris(trimethylsilyl)stibine?

  • Methodological Answer : Contradictions in catalytic efficiency or decomposition pathways often arise from trace moisture or oxygen. Rigorous replication studies under controlled conditions (e.g., Schlenk-line techniques) are recommended. Statistical analysis (e.g., ANOVA) identifies outlier datasets, while in situ monitoring (e.g., Raman spectroscopy) tracks real-time degradation .

Q. What are the challenges in mechanistic studies of tris(trimethylsilyl)stibine in cross-coupling reactions?

  • Methodological Answer : Mechanistic elucidation requires isotopic labeling (e.g., deuterated substrates) to trace Sb–C bond formation. Challenges include isolating transient intermediates and differentiating between radical vs. polar pathways. Recent studies on tris(pentafluorophenyl)stibine suggest analogous stibine derivatives undergo oxidative addition with Ni(0) catalysts, but steric hindrance from trimethylsilyl groups may alter kinetics .

Data Interpretation & Broader Implications

Q. How do steric effects of trimethylsilyl groups influence tris(trimethylsilyl)stibine’s application in materials science?

  • Methodological Answer : Steric bulk reduces aggregation in Sb-based polymers, enhancing solubility for thin-film deposition. Comparative thermogravimetric analysis (TGA) with less hindered stibines (e.g., triphenylstibine) shows improved thermal stability up to 250°C. Applications in molecular electronics require surface modification studies via AFM or XPS to assess monolayer formation .

Q. What strategies optimize tris(trimethylsilyl)stibine’s use in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries or enantiopure ligands (e.g., BINOL derivatives) can induce asymmetry during Sb-mediated bond formation. Kinetic resolution experiments and circular dichroism (CD) spectroscopy track enantiomeric excess. Prior work on tris(trimethylsilyl)phosphine demonstrates successful enantioselective catalysis in C–C coupling, offering a template for stibine systems .

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